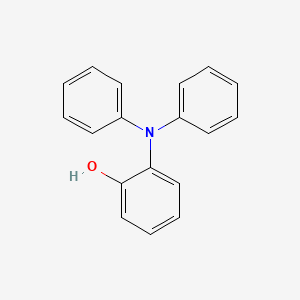
Phenol, 2-(diphenylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Phenol, 2-(diphenylamino)- can be synthesized through several methods. One common approach involves the Ullmann-type coupling reaction, where aniline derivatives are coupled with halobenzenes in the presence of a copper catalyst . Another method involves the selective ring-opening of benzoxazoles or benzothiazoles with iodoarenes under superparamagnetic nanoparticle catalysis .
Industrial Production Methods
Industrial production of phenol, 2-(diphenylamino)- typically involves large-scale Ullmann-type coupling reactions due to their efficiency and scalability. The reaction conditions often include high temperatures and the use of ligands to enhance the reaction rate and yield .
化学反応の分析
Types of Reactions
Phenol, 2-(diphenylamino)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to phenols.
Electrophilic Substitution: The aromatic ring of phenol, 2-(diphenylamino)- is highly reactive towards electrophilic substitution due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Electrophilic Substitution: Reagents like bromine, nitric acid, and sulfuric acid are used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: Quinones are the major products formed from oxidation reactions.
Reduction: Hydroquinones are typically formed from reduction reactions.
Electrophilic Substitution: Depending on the reagent, products can include halogenated, nitrated, or sulfonated phenols.
科学的研究の応用
Phenol, 2-(diphenylamino)- has a wide range of applications in scientific research:
作用機序
The mechanism of action of phenol, 2-(diphenylamino)- involves its interaction with various molecular targets. As a phenolic compound, it can undergo redox reactions, acting as an antioxidant by scavenging free radicals . Additionally, its diphenylamino group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes .
類似化合物との比較
Phenol, 2-(diphenylamino)- can be compared with other phenolic compounds such as:
4-Hexylresorcinol: A phenolic compound with antiseptic properties, used in mouthwashes and throat lozenges.
Hydroquinone: A phenolic compound known for its use in skin lightening products and as a photographic developer.
The uniqueness of phenol, 2-(diphenylamino)- lies in its combination of the phenolic hydroxyl group and the diphenylamino group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
25069-88-9 |
|---|---|
分子式 |
C18H15NO |
分子量 |
261.3 g/mol |
IUPAC名 |
2-(N-phenylanilino)phenol |
InChI |
InChI=1S/C18H15NO/c20-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,20H |
InChIキー |
JZNQWCRANSQIBD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


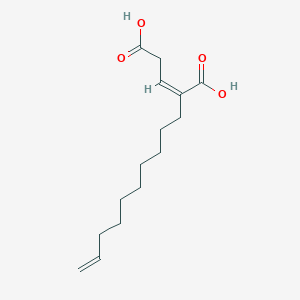
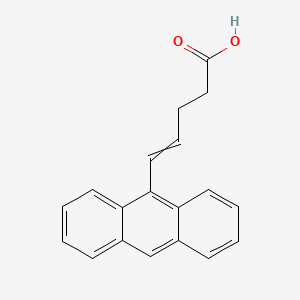
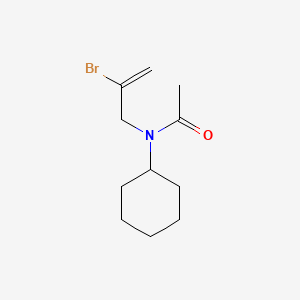
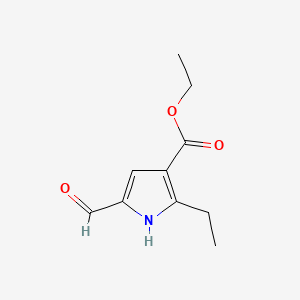
![4-[4-(4-Chlorophenyl)-3-methylpiperazin-1-yl]pyridin-3-amine](/img/structure/B14080873.png)
![1-(3,4-Dimethoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080880.png)

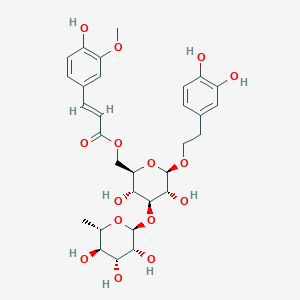
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-9-[(2S)-2-[(2',7'-difluoro-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]propanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-9-[(2S)-2-[(2',7'-difluoro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]propanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14080911.png)
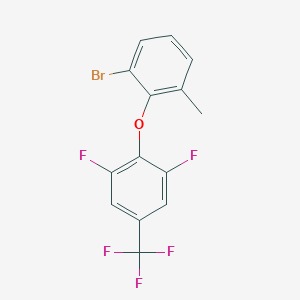
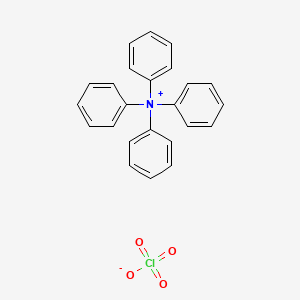
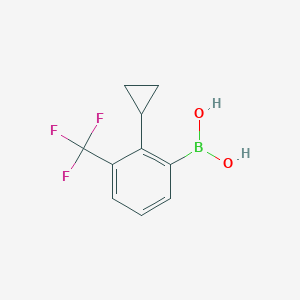
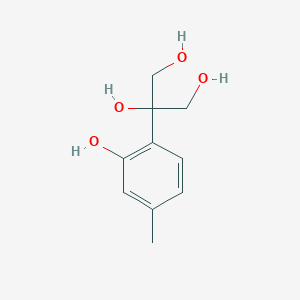
![3-allyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14080942.png)
